Daunorubicinol
Overview
Description
Daunorubicinol is a metabolite of daunorubicin, an anthracycline antibiotic used primarily in chemotherapy. It is known for its role in the treatment of various types of leukemia, including acute myeloid leukemia and acute lymphoblastic leukemia . This compound retains the cytotoxic properties of its parent compound, daunorubicin, and contributes to the overall therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Daunorubicinol is typically synthesized through the reduction of daunorubicin. This process involves the use of reducing agents such as sodium borohydride or catalytic hydrogenation . The reaction conditions must be carefully controlled to ensure the selective reduction of the carbonyl group in daunorubicin to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the fermentation of Streptomyces peucetius, followed by extraction and purification of daunorubicin. The daunorubicin is then chemically reduced to produce this compound .
Chemical Reactions Analysis
Types of Reactions: Daunorubicinol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized back to daunorubicin under specific conditions.
Reduction: Further reduction can lead to the formation of other metabolites.
Substitution: Various substitution reactions can occur at the hydroxyl and amino groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or catalytic hydrogenation are common reducing agents.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products: The major products formed from these reactions include daunorubicin, other reduced metabolites, and substituted derivatives of this compound .
Scientific Research Applications
Daunorubicinol has several scientific research applications:
Chemistry: Used as a model compound to study the chemical behavior of anthracyclines.
Biology: Investigated for its interactions with cellular components and its role in cellular metabolism.
Medicine: Extensively studied for its therapeutic effects in leukemia treatment.
Industry: Employed in the development of new chemotherapeutic agents and drug delivery systems.
Mechanism of Action
Daunorubicinol exerts its effects by intercalating into DNA and inhibiting the enzyme topoisomerase II. This inhibition prevents the relaxation of supercoiled DNA, thereby blocking DNA replication and transcription. The compound also generates free radicals, leading to oxidative damage to cellular components .
Comparison with Similar Compounds
Doxorubicin: Another anthracycline antibiotic with similar mechanisms of action but different pharmacokinetic properties.
Epirubicin: A derivative of doxorubicin with a slightly altered chemical structure, leading to different therapeutic effects.
Idarubicin: A synthetic derivative of daunorubicin with enhanced lipophilicity and improved cellular uptake
Uniqueness: Daunorubicinol is unique due to its specific role as a metabolite of daunorubicin, contributing to the overall therapeutic effects of the parent compound. Its distinct pharmacokinetic profile and interactions with cellular components make it a valuable compound in both research and clinical settings .
Properties
IUPAC Name |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-[(1S)-1-hydroxyethyl]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO10/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33/h4-6,10-11,14,16-17,22,29-30,32,34-35H,7-9,28H2,1-3H3/t10-,11-,14-,16-,17-,22+,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEZFVLKJYFNQW-PRFXOSGESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(C)O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)([C@H](C)O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
28008-53-9 (hydrochloride) | |
Record name | Daunorubicinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028008551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
529.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28008-55-1 | |
Record name | Daunorubicinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28008-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Daunorubicinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028008551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl) oxy]-6,8,11-trihydroxy-8-[(1RS)-1-hydroxyethyl]-1-methoxy-7,8,9,10- tetrahydrotetracen-5,12-dion-Hydrochlorid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DAUNORUBICINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDU8YIP30L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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